molecular formula C11H18Cl2N2O B1402722 2-Methyl-6-(piperidin-3-yl)pyridin-4-ol dihydrochloride CAS No. 1361112-80-2

2-Methyl-6-(piperidin-3-yl)pyridin-4-ol dihydrochloride

Cat. No. B1402722
M. Wt: 265.18 g/mol
InChI Key: ONCHXEJKIGKJJN-UHFFFAOYSA-N
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Description

“2-Methyl-6-(piperidin-3-yl)pyridin-4-ol dihydrochloride” is a chemical compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years due to their importance in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various methods of piperidine synthesis have been reviewed in the literature .


Molecular Structure Analysis

The molecular structure of “2-Methyl-6-(piperidin-3-yl)pyridin-4-ol dihydrochloride” can be represented by the InChI code: 1S/C11H16N2.2ClH/c1-9-3-2-4-11 (13-9)10-5-7-12-8-6-10;;/h2-4,10,12H,5-8H2,1H3;2*1H . This indicates that the molecule contains a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The specific chemical reactions that “2-Methyl-6-(piperidin-3-yl)pyridin-4-ol dihydrochloride” undergoes are not explicitly mentioned in the available resources.


Physical And Chemical Properties Analysis

The physical form of “2-Methyl-6-(piperidin-3-yl)pyridin-4-ol dihydrochloride” is solid . Its molecular weight is 249.18 .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Pyridine derivatives, including compounds structurally related to "2-Methyl-6-(piperidin-3-yl)pyridin-4-ol dihydrochloride," play a crucial role in medicinal chemistry due to their wide range of biological activities. These compounds have been reported for various biological activities, including antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, ulcerogenic, antiviral, and anticancer activities. Moreover, pyridine derivatives serve as key precursors and structural motifs in numerous drugs and starting materials for synthetic organic chemistry, highlighting their significance in drug discovery and pharmaceutical industries (Altaf et al., 2015).

Analytical Chemistry and Chemosensing

Pyridine derivatives have also demonstrated a high affinity for various ions and neutral species, making them highly effective chemosensors for the determination of different species. This applicability extends to the detection of anions, cations, and neutral species in environmental, agricultural, and biological samples. The unique properties of pyridine derivatives in chemosensing applications suggest potential for developing sensitive and selective analytical methods (Abu-Taweel et al., 2022).

Future Directions

The future directions in the field of piperidine derivatives include the development of fast and cost-effective methods for the synthesis of substituted piperidines . Moreover, the discovery and biological evaluation of potential drugs containing piperidine moiety are among the latest scientific advances . This field is expected to continue to grow due to the importance of piperidine derivatives in the pharmaceutical industry .

properties

IUPAC Name

2-methyl-6-piperidin-3-yl-1H-pyridin-4-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.2ClH/c1-8-5-10(14)6-11(13-8)9-3-2-4-12-7-9;;/h5-6,9,12H,2-4,7H2,1H3,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCHXEJKIGKJJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(N1)C2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-(piperidin-3-yl)pyridin-4-ol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-6-(piperidin-3-yl)pyridin-4-ol dihydrochloride
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2-Methyl-6-(piperidin-3-yl)pyridin-4-ol dihydrochloride
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2-Methyl-6-(piperidin-3-yl)pyridin-4-ol dihydrochloride
Reactant of Route 4
2-Methyl-6-(piperidin-3-yl)pyridin-4-ol dihydrochloride
Reactant of Route 5
2-Methyl-6-(piperidin-3-yl)pyridin-4-ol dihydrochloride
Reactant of Route 6
2-Methyl-6-(piperidin-3-yl)pyridin-4-ol dihydrochloride

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